(5,5-Difluoro-1-methylpiperidin-2-yl)methanamine
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Overview
Description
(5,5-Difluoro-1-methylpiperidin-2-yl)methanamine is a chemical compound with the molecular formula C7H14F2N2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The presence of two fluorine atoms at the 5-position and a methyl group at the 1-position makes this compound unique in its structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,5-Difluoro-1-methylpiperidin-2-yl)methanamine typically involves the fluorination of a piperidine derivative. One common method is the reaction of 1-methylpiperidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms at the 5-position. The reaction is usually carried out under controlled conditions to ensure the selective introduction of fluorine atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for high yield and purity, often involving multiple purification steps to remove any by-products or impurities.
Chemical Reactions Analysis
Types of Reactions
(5,5-Difluoro-1-methylpiperidin-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
(5,5-Difluoro-1-methylpiperidin-2-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5,5-Difluoro-1-methylpiperidin-2-yl)methanamine involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to certain receptors or enzymes, influencing its biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(5,5-Difluoro-1-methylpiperidin-2-yl)methanol: A closely related compound with a hydroxyl group instead of an amine group.
(1-Methylpiperidin-2-yl)methanamine: Lacks the fluorine atoms, resulting in different chemical and biological properties.
Uniqueness
The presence of fluorine atoms in (5,5-Difluoro-1-methylpiperidin-2-yl)methanamine imparts unique properties such as increased lipophilicity and metabolic stability, making it distinct from its non-fluorinated counterparts.
Properties
CAS No. |
1255666-90-0 |
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Molecular Formula |
C7H14F2N2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
(5,5-difluoro-1-methylpiperidin-2-yl)methanamine |
InChI |
InChI=1S/C7H14F2N2/c1-11-5-7(8,9)3-2-6(11)4-10/h6H,2-5,10H2,1H3 |
InChI Key |
QLLNFRBHYFKTNL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(CCC1CN)(F)F |
Origin of Product |
United States |
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